REACTION_SMILES
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[CH2:28]([OH:29])[CH2:30][CH2:31][CH3:32].[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27].[ClH:1].[NH2:12][c:13]1[c:14]([Cl:20])[n:15][cH:16][n:17][c:18]1[Cl:19].[OH:2][CH:3]1[CH:4]([NH2:11])[CH2:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8]>>[OH:2][CH:3]1[CH:4]([NH:11][c:18]2[c:13]([NH2:12])[c:14]([Cl:20])[n:15][cH:16][n:17]2)[CH2:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)ncnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC(CO)C(O)C1O
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Name
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Type
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product
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Smiles
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Nc1c(Cl)ncnc1NC1CC(CO)C(O)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |